

Gadosircoclamide protocol refinement for enhanced efficacy

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Compound of Interest

Compound Name: *Gadosircoclamide*

Cat. No.: *B15550440*

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Gadosircoclamide (P846) Technical Support Center

Disclaimer: The compound "**Gadosircoclamide**" is not widely documented under this name in publicly available scientific literature. Based on our research, it is highly probable that this name refers to the investigational gadolinium-based contrast agent known as P846. The following technical support information is based on the available data for P846 and is intended for researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues during preclinical experiments with **Gadosircoclamide** (P846).

Frequently Asked Questions (FAQs)

Question	Answer
What is Gadosircoclamide (P846)?	Gadosircoclamide (P846) is an investigational, high-relaxivity, gadolinium-based contrast agent (GBCA) with a moderate molecular weight, designed for use in magnetic resonance imaging (MRI). ^[1] Its properties suggest it belongs to the class of low-diffusion contrast agents. ^[1]
What is the primary application of Gadosircoclamide (P846)?	Preclinical studies indicate its potential for enhanced magnetic resonance angiography (MRA) and improved characterization of myocardial infarcts and hepatic metastases. ^[1] ^[2] ^[3]
How does Gadosircoclamide (P846) differ from clinically approved GBCAs like Gd-DOTA?	P846 exhibits significantly higher relaxivity compared to standard agents like Gd-DOTA. ^[1] This property may allow for better image contrast and the potential to use a lower dose of gadolinium. ^[2] ^[4]
What is the molecular weight of Gadosircoclamide (P846)?	The molecular weight of P846 is approximately 3.5 kDa. ^[1]
Is Gadosircoclamide (P846) approved for clinical use?	No, Gadosircoclamide (P846) is an investigational compound and is not approved for clinical use. Its safety and efficacy in humans have not been established.

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Suboptimal vessel enhancement in MRA	Incorrect dosage: The administered dose may be too low for the specific animal model or imaging parameters.	Refer to preclinical studies for recommended dose ranges. Consider a dose-escalation study to determine the optimal concentration for your application. P846 has been shown to be effective at lower Gd doses compared to Gd-DOTA. ^[1]
Timing of image acquisition: The arterial phase may have been missed.	Optimize the timing between contrast injection and image acquisition. This may require preliminary experiments to determine the circulation time in your animal model.	
High signal variability between subjects	Inconsistent injection technique: Variations in the speed and volume of the injection can affect the bolus arrival and distribution.	Standardize the injection protocol, including the use of a power injector if possible, to ensure consistent administration.
Physiological differences: Animal-to-animal variability in cardiac output and renal clearance can impact contrast agent kinetics.	Ensure animals are of similar age, weight, and health status. Monitor physiological parameters during the experiment.	
Unexpected signal decay in dynamic contrast-enhanced (DCE) MRI	Rapid extravasation: Despite being a low-diffusion agent, some extravasation into the interstitial space is expected.	The rate of signal decay is an important parameter in DCE-MRI. P846 is expected to have slower clearance from the vasculature compared to smaller agents. ^[1] Analyze the perfusion curves to quantify vascular permeability.

Image artifacts	High concentration of contrast agent: At very high concentrations, T2* effects can dominate, leading to signal loss.	Ensure the administered dose is within the recommended range. If using a high dose, be aware of potential T2* shortening effects.
Animal motion: Movement during the scan can lead to significant artifacts.	Ensure the animal is properly anesthetized and secured. Use motion correction techniques during image post-processing if available.	

Quantitative Data Summary

The following tables summarize the comparative performance of **Gadosircoclamide (P846)** against other gadolinium-based contrast agents based on preclinical studies.

Table 1: In Vivo Performance in Rabbit MR Angiography at 1.5T[1]

Parameter	Gadosircoclamide (P846)	Gd-DOTA
Contrast-to-Noise Ratio (CNR) - Arterial Phase	42.6 ± 4.0	24.2 ± 3.7
CNR - 10 min Post-Injection	6.8 ± 0.8	3.2 ± 0.7
Image Quality Score (Subjective)	4.8 ± 0.5	3.8 ± 0.4

Table 2: In Vivo Performance in Rat Hepatic Metastases at 9.4T[3]

Parameter	Gadosircoclamide (P846)	Gadopentetate
Signal-to-Noise Ratio (SNR) - Liver	27.2 ± 1.5	18.1 ± 1.2
Signal-to-Noise Ratio (SNR) - Tumor	40.1 ± 1.9	22.6 ± 1.9
Contrast-to-Noise Ratio (CNR)	12.9 ± 0.9	4.6 ± 1.0
Lesion Enhancement (LE)	14.9 ± 1.9	7.2 ± 1.9

Key Experimental Protocols

Protocol 1: Contrast-Enhanced MR Angiography in a Rabbit Model (Adapted from[\[1\]](#))

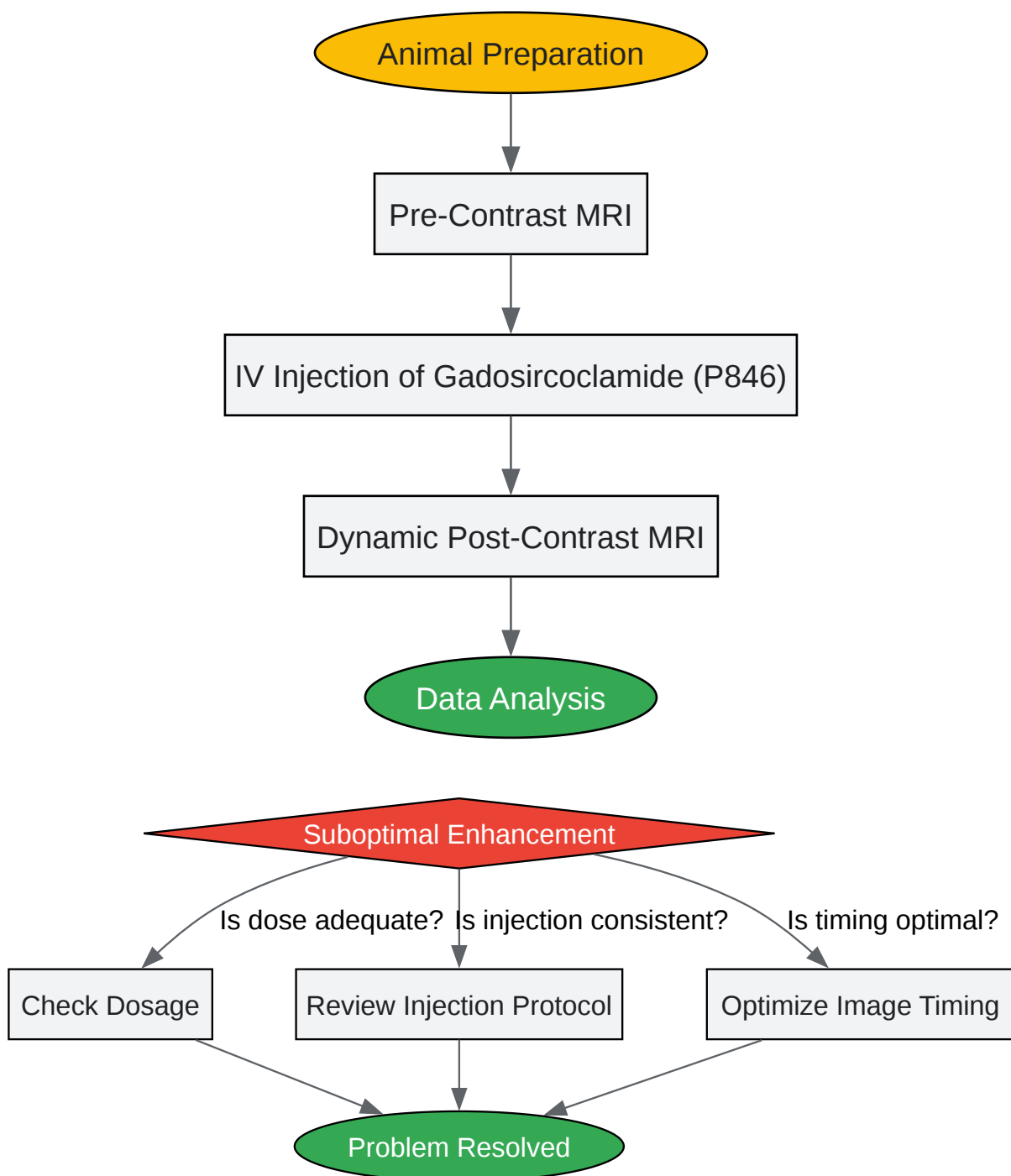
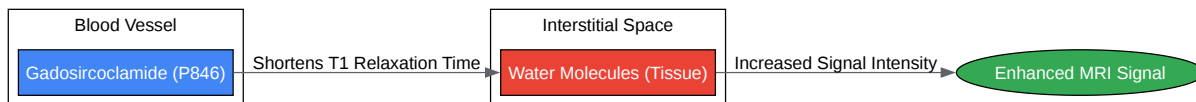
- Animal Preparation:
 - Anesthetize female New Zealand rabbits (2.8-3.3 kg) following approved institutional guidelines.
 - Place a catheter in the ear vein for contrast agent administration.
 - Position the animal in a clinical 1.5T MR scanner using a knee coil.
- Image Acquisition:
 - Acquire pre-contrast T1-weighted 3D gradient recall echo (FLASH) sequences.
 - Administer **Gadosircoclamide** (P846) or Gd-DOTA intravenously as a bolus.
 - Immediately acquire dynamic post-contrast images for the arterial phase, followed by sequential acquisitions at later time points.
- Data Analysis:
 - Calculate the Contrast-to-Noise Ratio (CNR) in the abdominal aorta and other vessels of interest.

- Have experienced radiologists subjectively score the image quality, focusing on the delineation of small vessels.

Protocol 2: DCE-MRI of Hepatic Metastases in a Rat Model (Adapted from[3])

- Animal and Tumor Model:
 - Induce hepatic colorectal cancer metastases in rats according to established protocols.
 - Anesthetize the rats and position them in a 9.4T animal MR scanner.
- Image Acquisition:
 - Acquire baseline T1-weighted FLASH sequences.
 - Intravenously inject **Gadosircoclamide** (P846) or a control agent (e.g., gadopentetate).
 - Acquire a series of T1-weighted images at multiple time points over 20 minutes post-injection.
- Data Analysis:
 - Perform region of interest (ROI) analysis on the liver parenchyma and tumor tissue.
 - Calculate the Signal-to-Noise Ratio (SNR), Contrast-to-Noise Ratio (CNR), and Lesion Enhancement (LE) for each time point.

Visualizations



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